molecular formula C8H7BrN2OS B2440175 6-Bromo-4-methoxy-1,3-benzothiazol-2-amine CAS No. 383131-03-1

6-Bromo-4-methoxy-1,3-benzothiazol-2-amine

Cat. No.: B2440175
CAS No.: 383131-03-1
M. Wt: 259.12
InChI Key: WRDXLSFNQNUSMN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzothiazole derivatives, which includes 6-Bromo-4-methoxy-1,3-benzothiazol-2-amine, often involves reactions of substituted anilines with potassium thiocyanate . Another method involves a one-pot three-component synthesis from aldehydes, benzil, and 1,3-benzothiazol-2-amine .


Molecular Structure Analysis

The molecular structure of this compound is not explicitly available in the search results .


Chemical Reactions Analysis

Benzothiazoles, including this compound, can be formed through various chemical reactions. These reactions often involve the participation of 2-aminobenzothiazole in one-pot multicomponent reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the search results .

Scientific Research Applications

Structural Activity and Importance in Medicinal Chemistry

Benzothiazole derivatives, like 6-Bromo-4-methoxy-1,3-benzothiazol-2-amine, play a crucial role in medicinal chemistry due to their varied biological activities. The unique methine center in the thiazole ring positions benzothiazole as a significant heterocyclic compound. These compounds exhibit a range of pharmacological activities such as antiviral, antimicrobial, antidiabetic, anti-tumor, anti-inflammatory, and anticancer. The structural variations, especially substitutions on the C-2 and C-6 carbon atoms, contribute to these diverse biological activities, making benzothiazole derivatives rapidly developing and interesting compounds in medicinal chemistry (Bhat & Belagali, 2020).

Chemistry and Properties

2,6-bis-(benzthiazol-2-yl)-pyridine, a compound structurally related to this compound, demonstrates fascinating variability in chemistry and properties. The review on this compound encompasses its preparation procedures, properties, and a summary of complex compounds, including their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity. This review indicates areas of potential interest and the need for further investigation into unknown analogs (Boča, Jameson, & Linert, 2011).

Synthesis and Transformations

Recent advancements in the chemistry of 2-amino and 2-mercapto substituted benzothiazoles, which include this compound, focus on biologically active and industrially demanded compounds. Newly developed synthesis methods are divided into conventional multistep processes and one-pot, atom economy procedures, which are realized using green chemistry principles and simple reagents. The ease of functionalization of these groups and the benzene ring of the benzothiazole moiety allows them to be considered as highly reactive building blocks for organic and organoelement synthesis, which is useful for developing new drugs and materials (Zhilitskaya, Shainyan, & Yarosh, 2021).

Future Directions

Benzothiazoles, including 6-Bromo-4-methoxy-1,3-benzothiazol-2-amine, have been extensively studied due to their diverse chemical reactivities and broad spectrum of biological activities . They play a key role in the design of biologically active compounds and are especially relevant in modern research and development in medicinal chemistry and pharmacology . The future development trend and prospect of the synthesis of benzothiazoles are anticipated to continue, with a focus on green synthesis and one-pot multicomponent reactions .

Properties

IUPAC Name

6-bromo-4-methoxy-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2OS/c1-12-5-2-4(9)3-6-7(5)11-8(10)13-6/h2-3H,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRDXLSFNQNUSMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)Br)SC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383131-03-1
Record name 6-bromo-4-methoxybenzo[d]thiazol-2-amine
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